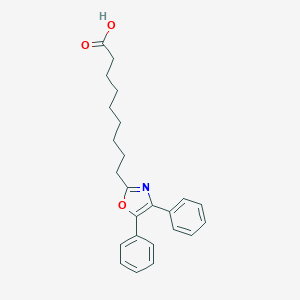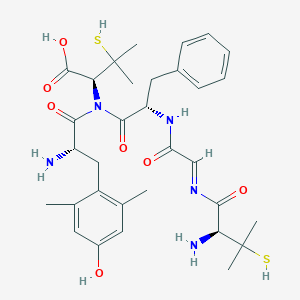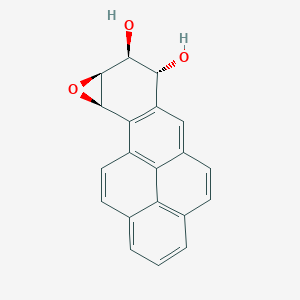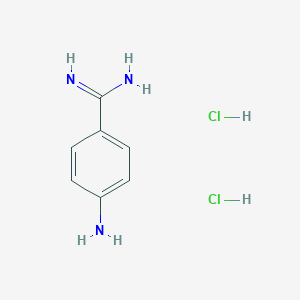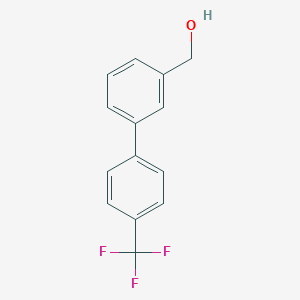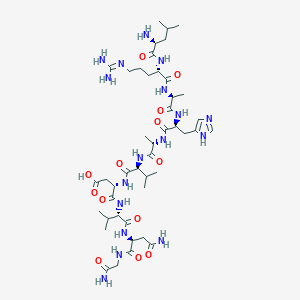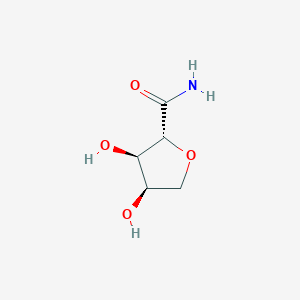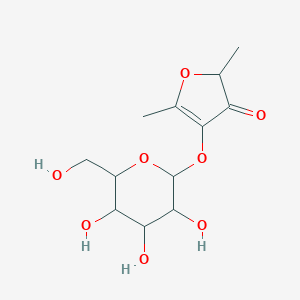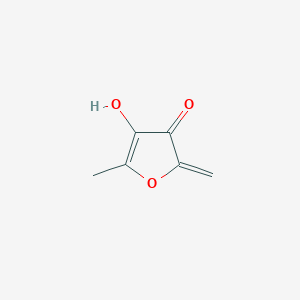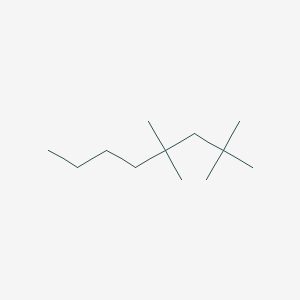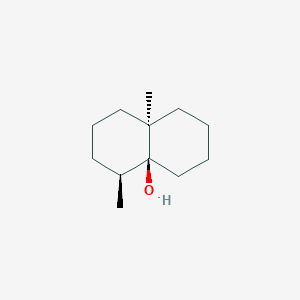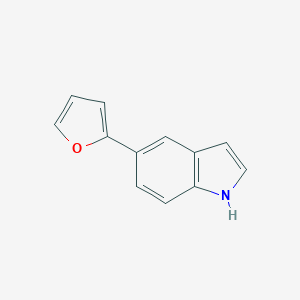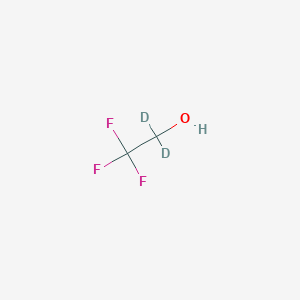![molecular formula C8H12O3 B144352 9-Methyl-1,4,6-trioxaspiro[4.5]dec-7-ene CAS No. 127445-91-4](/img/structure/B144352.png)
9-Methyl-1,4,6-trioxaspiro[4.5]dec-7-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-Methyl-1,4,6-trioxaspiro[4.5]dec-7-ene, also known as MTAD, is a heterocyclic compound that has been widely used in organic chemistry as a reagent for oxidations and reductions. MTAD is a highly reactive and versatile molecule that can be used in a variety of chemical reactions.
Wirkmechanismus
9-Methyl-1,4,6-trioxaspiro[4.5]dec-7-ene acts as a powerful oxidizing agent, and it can react with a wide variety of functional groups, including alcohols, aldehydes, and ketones. The mechanism of action of 9-Methyl-1,4,6-trioxaspiro[4.5]dec-7-ene involves the formation of a cyclic intermediate, which is highly reactive and can undergo a number of different reactions depending on the substrate.
Biochemische Und Physiologische Effekte
9-Methyl-1,4,6-trioxaspiro[4.5]dec-7-ene has not been extensively studied for its biochemical or physiological effects, as it is primarily used as a reagent in chemical reactions. However, it has been shown to be toxic to some organisms, and caution should be exercised when handling 9-Methyl-1,4,6-trioxaspiro[4.5]dec-7-ene.
Vorteile Und Einschränkungen Für Laborexperimente
9-Methyl-1,4,6-trioxaspiro[4.5]dec-7-ene is a highly reactive and versatile reagent that can be used in a wide variety of chemical reactions. It is relatively easy to synthesize and is readily available from commercial sources. However, 9-Methyl-1,4,6-trioxaspiro[4.5]dec-7-ene is also highly toxic and should be handled with care. In addition, it can be difficult to control the reaction conditions when using 9-Methyl-1,4,6-trioxaspiro[4.5]dec-7-ene, which can lead to unwanted side reactions.
Zukünftige Richtungen
There are a number of future directions for research on 9-Methyl-1,4,6-trioxaspiro[4.5]dec-7-ene. One area of interest is the development of new synthetic methods for 9-Methyl-1,4,6-trioxaspiro[4.5]dec-7-ene, which could lead to the synthesis of new compounds and materials. Another area of interest is the study of the biochemical and physiological effects of 9-Methyl-1,4,6-trioxaspiro[4.5]dec-7-ene, which could lead to the development of new drugs or therapies. Finally, the use of 9-Methyl-1,4,6-trioxaspiro[4.5]dec-7-ene in catalysis and other chemical reactions is an area of ongoing research, and new applications for this versatile reagent are likely to be discovered in the future.
Synthesemethoden
9-Methyl-1,4,6-trioxaspiro[4.5]dec-7-ene can be synthesized by reacting 1,3-dioxolane with methyl vinyl ketone in the presence of a Lewis acid catalyst. The reaction proceeds through a spirocyclization reaction, which forms the spirocyclic core of 9-Methyl-1,4,6-trioxaspiro[4.5]dec-7-ene. The resulting product is a white crystalline solid that is highly soluble in organic solvents.
Wissenschaftliche Forschungsanwendungen
9-Methyl-1,4,6-trioxaspiro[4.5]dec-7-ene has been used as a reagent in a wide variety of chemical reactions, including oxidations, reductions, and cyclizations. It has been used in the synthesis of a number of natural products and pharmaceuticals. 9-Methyl-1,4,6-trioxaspiro[4.5]dec-7-ene has also been used in the preparation of chiral compounds, as it can be used to oxidize or reduce chiral alcohols or ketones.
Eigenschaften
CAS-Nummer |
127445-91-4 |
|---|---|
Produktname |
9-Methyl-1,4,6-trioxaspiro[4.5]dec-7-ene |
Molekularformel |
C8H12O3 |
Molekulargewicht |
156.18 g/mol |
IUPAC-Name |
9-methyl-1,4,6-trioxaspiro[4.5]dec-7-ene |
InChI |
InChI=1S/C8H12O3/c1-7-2-3-9-8(6-7)10-4-5-11-8/h2-3,7H,4-6H2,1H3 |
InChI-Schlüssel |
WHFKWPYYZWMEJT-UHFFFAOYSA-N |
SMILES |
CC1CC2(OCCO2)OC=C1 |
Kanonische SMILES |
CC1CC2(OCCO2)OC=C1 |
Synonyme |
1,4,6-Trioxaspiro[4.5]dec-7-ene, 9-methyl- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[(2R,5R)-5-(4-acetamido-2-oxopyrimidin-1-yl)-1,3-oxathiolan-2-yl]methyl benzoate](/img/structure/B144270.png)
